4,4'-(Ethyne-1,2-diyl)dibenzenethiol
Overview
Description
4,4’-(Ethyne-1,2-diyl)dibenzenethiol is an organic compound characterized by the presence of two benzene rings connected by an ethyne (acetylene) linkage, with thiol groups attached to each benzene ring
Scientific Research Applications
4,4’-(Ethyne-1,2-diyl)dibenzenethiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of thiol-based biochemical processes and as a probe for detecting thiol-containing biomolecules.
Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzenethiol typically involves the following steps:
Formation of the Ethyne Linkage: This can be achieved through a coupling reaction between two benzene derivatives, each containing a halide group, using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Introduction of Thiol Groups: The thiol groups can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the benzene rings.
Industrial Production Methods
Industrial production methods for 4,4’-(Ethyne-1,2-diyl)dibenzenethiol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethyne-1,2-diyl)dibenzenethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzene derivatives with reduced thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, reduced benzene derivatives, and substituted benzene compounds with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of thiol groups.
4,4’-(Ethyne-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of thiol groups.
Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate: Features ester groups instead of thiol groups.
Uniqueness
4,4’-(Ethyne-1,2-diyl)dibenzenethiol is unique due to the presence of thiol groups, which impart distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring thiol-specific interactions and redox chemistry.
Properties
IUPAC Name |
4-[2-(4-sulfanylphenyl)ethynyl]benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHLBJTPTUOFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601614 | |
Record name | 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322639-14-5 | |
Record name | 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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